Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the phenylsulfanyl group. The final step involves esterification to introduce the ethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites, influencing cellular processes and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclopentanecarboxylate
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 1-[2,5-dioxo-1-(2-phenylsulfanylphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-24(29)17-9-8-14-25(16-17)20-15-22(27)26(23(20)28)19-12-6-7-13-21(19)31-18-10-4-3-5-11-18/h3-7,10-13,17,20H,2,8-9,14-16H2,1H3 |
InChI Key |
KNPYMOWDLIKHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.